molecular formula C16H20N6O B1664140 (3S,4S)-Tofacitinib CAS No. 1092578-47-6

(3S,4S)-Tofacitinib

Cat. No. B1664140
M. Wt: 312.37 g/mol
InChI Key: UJLAWZDWDVHWOW-WCQYABFASA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Tofacitinib in Rheumatoid Arthritis

Tofacitinib, a novel oral Janus kinase inhibitor, has been investigated for treating rheumatoid arthritis. In a study by (van Vollenhoven et al., 2012), it was significantly superior to placebo in patients receiving methotrexate, showing effectiveness in reducing symptoms and improving physical function. Similar results were observed in a study by (Fleischmann et al., 2012), where tofacitinib monotherapy was associated with reductions in signs and symptoms of rheumatoid arthritis.

Tofacitinib in Ulcerative Colitis

Investigations into the use of tofacitinib for ulcerative colitis have shown its potential. A study by (Winthrop et al., 2018) evaluated the risk of herpes zoster among ulcerative colitis patients using tofacitinib. Another study by (Lichtenstein et al., 2020) provided an integrated analysis of malignancy events in the context of ulcerative colitis treatment with tofacitinib.

Tofacitinib in Psoriasis

Tofacitinib has also been investigated for its effectiveness in treating psoriasis. A study by (Krueger et al., 2016) demonstrated that tofacitinib has a multitiered response in psoriasis patients, including rapid attenuation of keratinocyte signaling and inhibition of the IL-23/TH17 pathway.

Other Dermatological Applications

Tofacitinib's efficacy extends to other dermatological conditions. A review by (Tegtmeyer et al., 2019) highlighted its off-label use in dermatology, showing strong efficacy for various conditions, including atopic dermatitis and alopecia areata.

Safety and Long-term Efficacy

The long-term safety of tofacitinib has been a focus of several studies. (Cohen et al., 2017) provided an integrated safety summary from global clinical trials, indicating that adverse events were generally stable over time with no new safety signals observed.

Tofacitinib in Polyarteritis Nodosa

A case report by (Rimar et al., 2016) illustrated the use of tofacitinib in treating refractory polyarteritis nodosa, suggesting its potential as a tailored therapy for this condition.

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, first aid measures, and appropriate handling and storage methods.


Future Directions

This could involve discussing potential applications of the compound, or areas where further research is needed.


For a specific compound like “(3S,4S)-Tofacitinib”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. If you have a different compound you’d like information on, feel free to ask!


properties

IUPAC Name

3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLAWZDWDVHWOW-WCQYABFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602594
Record name 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-Tofacitinib

CAS RN

1092578-47-6
Record name (3S,4S)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092578-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofacitinib, (3S,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFACITINIB, (3S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3EP7ZZ9UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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